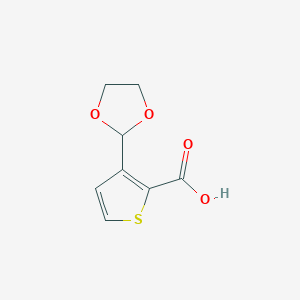
4-Cyanophenethyl methanesulfonate
Vue d'ensemble
Description
4-Cyanophenethyl methanesulfonate is an organic compound with the molecular formula C10H11NO3S It is a derivative of phenethyl alcohol, where the hydroxyl group is replaced by a methanesulfonate group, and a cyano group is attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Cyanophenethyl methanesulfonate can be synthesized through the reaction of 4-cyanophenethyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (around +5°C) to control the reaction rate and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyanophenethyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Nitric acid (HNO3) or bromine (Br2) in acetic acid.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.
Reduction: 4-Cyanophenethylamine.
Oxidation: Nitro or halogenated derivatives of the phenyl ring.
Applications De Recherche Scientifique
4-Cyanophenethyl methanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential precursor for the synthesis of bioactive molecules, including inhibitors and receptor modulators.
Material Science: Utilized in the preparation of functionalized polymers and advanced materials.
Biological Studies: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 4-cyanophenethyl methanesulfonate primarily involves its reactivity as an electrophileThe cyano group can participate in reduction reactions, leading to the formation of amines, which are key intermediates in many biological and chemical processes .
Comparaison Avec Des Composés Similaires
4-Cyanophenethyl Chloride: Similar structure but with a chloride leaving group instead of methanesulfonate.
4-Cyanophenethyl Bromide: Bromide as the leaving group, offering different reactivity and selectivity.
4-Cyanophenethyl Tosylate: Tosylate group as the leaving group, providing different solubility and reactivity profiles.
Uniqueness: 4-Cyanophenethyl methanesulfonate is unique due to the methanesulfonate group, which is a better leaving group compared to chloride or bromide, making it more reactive in nucleophilic substitution reactions. Additionally, the methanesulfonate group is less prone to hydrolysis compared to tosylate, providing better stability in aqueous conditions .
Propriétés
IUPAC Name |
2-(4-cyanophenyl)ethyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-15(12,13)14-7-6-9-2-4-10(8-11)5-3-9/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZUTVCAQZLTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627153 | |
| Record name | 2-(4-Cyanophenyl)ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119744-42-2 | |
| Record name | 2-(4-Cyanophenyl)ethyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-[(6-methylpyrazin-2-yl)oxy]benzoate](/img/structure/B1613212.png)

![1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1613216.png)







